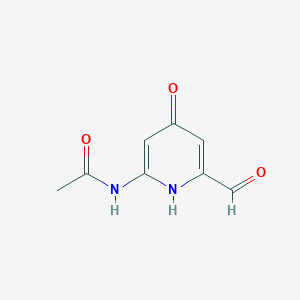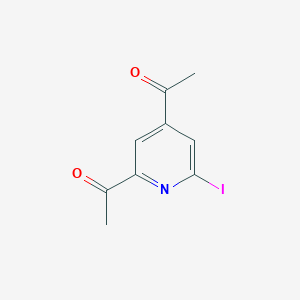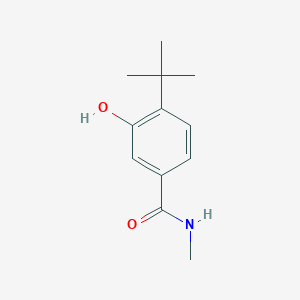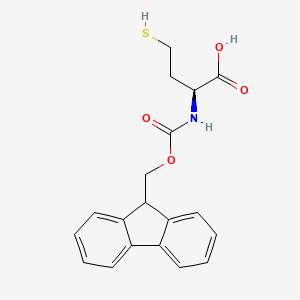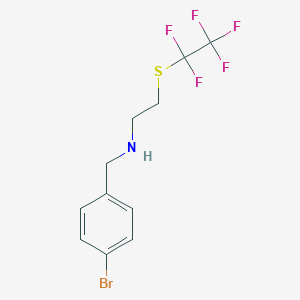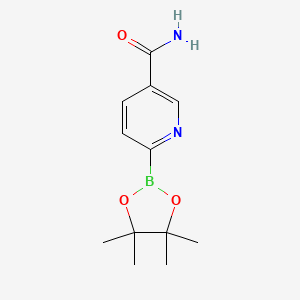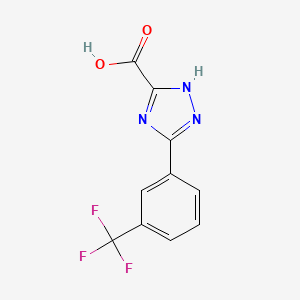![molecular formula C12H12BN3O4 B14854783 (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid typically involves the reaction of 2-amino-5-bromopyrimidine with 4-methoxybenzoyl chloride to form the intermediate 2-[(4-methoxybenzoyl)amino]-5-bromopyrimidine. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
科学研究应用
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another boronic acid commonly used in Suzuki–Miyaura coupling.
4-Methoxyphenylboronic Acid: Similar in structure but lacks the pyrimidinyl group.
2-Aminopyrimidin-5-YL)boronic Acid: Similar but lacks the 4-methoxybenzoyl group.
Uniqueness
(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid is unique due to its combination of a pyrimidinyl group and a 4-methoxybenzoyl group, which can provide distinct reactivity and selectivity in chemical reactions .
属性
分子式 |
C12H12BN3O4 |
|---|---|
分子量 |
273.05 g/mol |
IUPAC 名称 |
[2-[(4-methoxybenzoyl)amino]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C12H12BN3O4/c1-20-10-4-2-8(3-5-10)11(17)16-12-14-6-9(7-15-12)13(18)19/h2-7,18-19H,1H3,(H,14,15,16,17) |
InChI 键 |
LQVDMAPCQLXIAM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


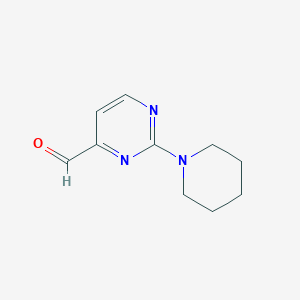
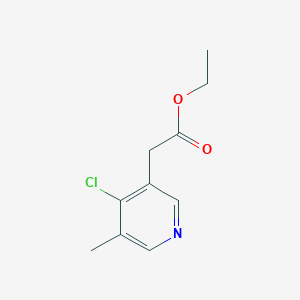



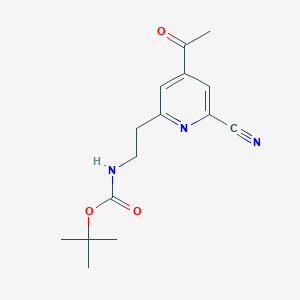
![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
